molecular formula C11H16N2O2 B1369366 [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

Katalognummer: B1369366
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: IPVJWRKFBHNOGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is a chemical compound that features a pyridine ring substituted with a methanamine group and a tetrahydro-2-furanylmethoxy group

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

[2-(oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H16N2O2/c12-7-9-3-1-5-13-11(9)15-8-10-4-2-6-14-10/h1,3,5,10H,2,4,6-8,12H2

InChI-Schlüssel

IPVJWRKFBHNOGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2=C(C=CC=N2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields . Another method involves the use of a manganese complex to catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is unique due to its combination of a tetrahydro-2-furanylmethoxy group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.